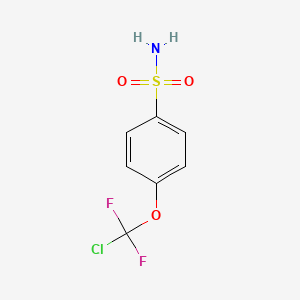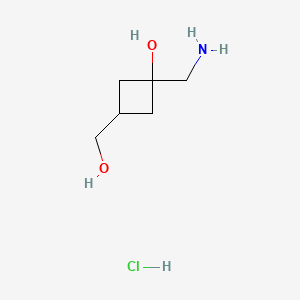
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO2H) under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The compound may inhibit or activate specific enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinoline derivatives, such as:
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 2-(Trifluoromethyl)acrylic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
What sets 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid apart from these similar compounds is its unique combination of the trifluoromethyl group with the tetrahydroquinoline ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10F3NO2 |
|---|---|
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-5-7(10(16)17)6-3-1-2-4-8(6)15-9/h5H,1-4H2,(H,16,17) |
InChI-Schlüssel |
MQRCNYSDNJFVCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=CC(=N2)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrochloride](/img/structure/B13457756.png)

![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![7-Bromo-[1,2]thiazolo[4,5-b]pyridine](/img/structure/B13457782.png)

![3-Bromo-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B13457790.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
amine hydrochloride](/img/structure/B13457807.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)

